

VU0361747: A Comparative Analysis of the First Selective M5 Negative Allosteric Modulator

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Compound of Interest

Compound Name: VU0361747

Cat. No.: B10771363

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **VU0361747**'s selectivity profile against other compounds, supported by experimental data and detailed methodologies.

VU0361747, also known as ML375, represents a landmark achievement in muscarinic acetylcholine receptor (mAChR) pharmacology as the first potent, selective, and CNS penetrant M5 negative allosteric modulator (NAM).[1][2][3] Prior to its development, the study of M5 receptor function was hampered by a lack of selective tool compounds, with researchers relying on non-selective muscarinic ligands.[2] This guide will compare the selectivity profile of **VU0361747** with other relevant compounds, detail the experimental protocols used to determine its activity, and illustrate the M5 signaling pathway.

Selectivity Profile: A Head-to-Head Comparison

The selectivity of a compound for its intended target over other related targets is a critical factor in both research and therapeutic applications. The following table summarizes the selectivity profile of **VU0361747** (ML375) in comparison to a more recently developed M5 orthosteric antagonist, VU6019650, and the non-selective muscarinic antagonist, atropine.

Compound	Target Receptor	Mechanism of Action	Potency (IC50/Ki)	Selectivity over other mAChRs (M1-M4)
VU0361747 (ML375)	M5	Negative Allosteric Modulator (NAM)	hM5 IC50 = 300 nM rM5 IC50 = 790 nM[2][3]	>100-fold (hM1-M4 IC50s > 30 µM)[1][2][3]
VU6019650	M5	Orthosteric Antagonist	hM5 IC50 = 36 nM	>100-fold (selectivity against human M1-4)
Atropine	M1, M2, M3, M4, M5	Orthosteric Antagonist	Non-selective	Lacks significant selectivity

h = human, r = rat

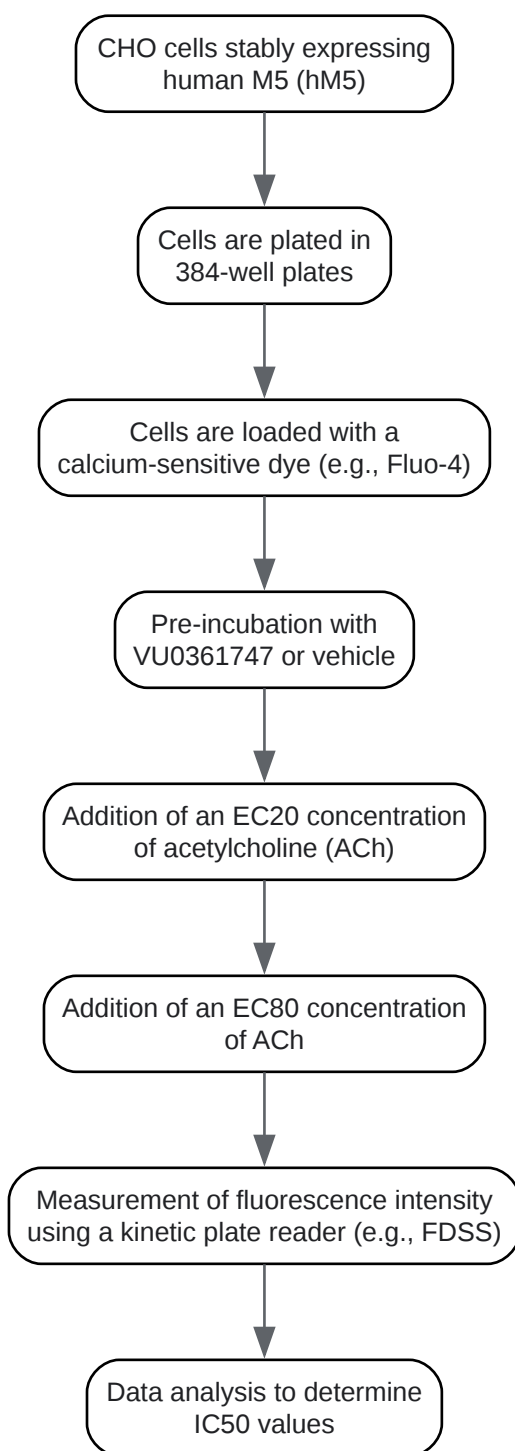
Experimental Protocols

The determination of the potency and selectivity of compounds like **VU0361747** involves a series of well-defined experimental procedures.

Functional Assays (Calcium Mobilization)

A common method to assess the activity of M5 modulators is through a functional assay that measures changes in intracellular calcium concentration.

Workflow for Calcium Mobilization Assay:



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Calcium Mobilization Assay Workflow.

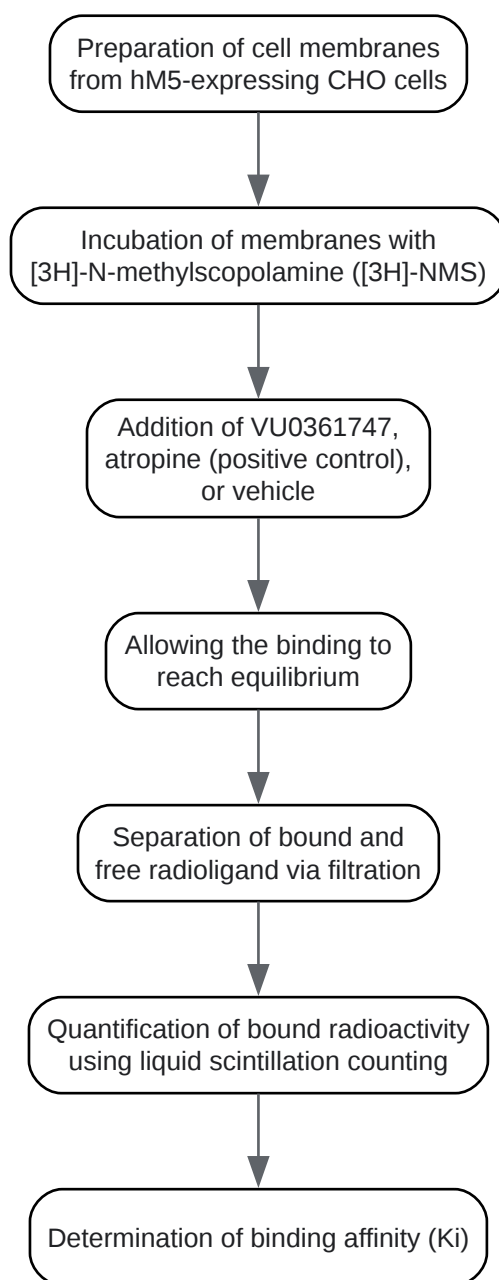
Detailed Methodology:

- **Cell Culture:** Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor are cultured under standard conditions.
- **Plating:** Cells are seeded into 384-well microplates and allowed to adhere overnight.
- **Dye Loading:** The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which allows for the detection of changes in intracellular calcium levels.
- **Compound Pre-incubation:** The cells are pre-incubated with varying concentrations of the test compound (e.g., **VU0361747**) or a vehicle control for a specified period.
- **Agonist Addition:** An initial, sub-maximal concentration of acetylcholine (ACh), typically an EC20 (the concentration that elicits 20% of the maximal response), is added to the wells to stimulate the M5 receptors. This is followed by the addition of a higher concentration of ACh, such as an EC80.
- **Signal Detection:** Changes in fluorescence, corresponding to changes in intracellular calcium, are measured in real-time using a kinetic plate reader.
- **Data Analysis:** The resulting data is used to generate concentration-response curves, from which the IC50 values (the concentration of the inhibitor that reduces the response by 50%) are calculated.

Radioligand Binding Assays

Radioligand binding assays are employed to determine if a compound binds to the orthosteric site (the same site as the endogenous ligand) or an allosteric site on the receptor.

Experimental Workflow for [3H]-NMS Binding Assay:



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Radioligand Binding Assay Workflow.

Detailed Methodology:

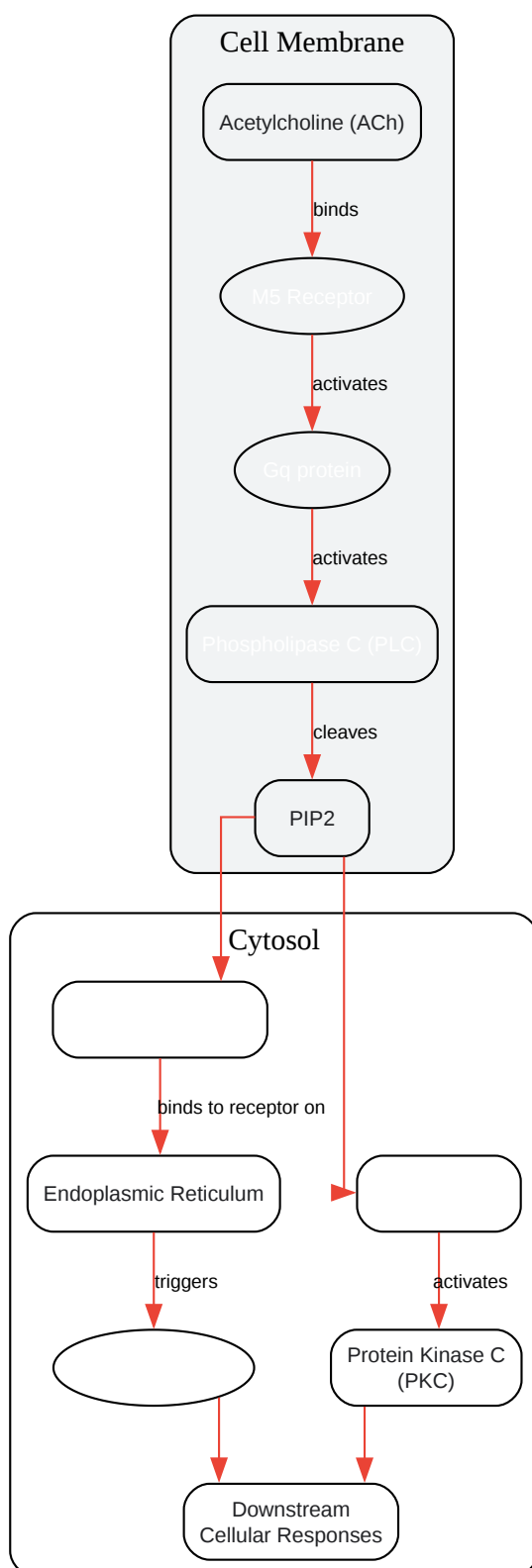
- **Membrane Preparation:** Cell membranes are prepared from CHO cells expressing the human M5 receptor.

- Incubation: These membranes are incubated with a radiolabeled orthosteric antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), at a concentration near its dissociation constant (K_d).
- Compound Addition: The test compound (**VU0361747**), a known orthosteric competitor (like atropine), or a vehicle is added to the incubation mixture.
- Equilibration: The reaction is allowed to incubate until binding equilibrium is reached.
- Filtration: The mixture is then rapidly filtered to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The amount of radioactivity trapped on the filter, representing the bound [3H]-NMS, is measured using a scintillation counter.
- Data Analysis: A lack of displacement of [3H]-NMS by **VU0361747**, in contrast to the displacement by atropine, indicates that **VU0361747** does not bind to the orthosteric site and is therefore an allosteric modulator.

M5 Receptor Signaling Pathway

The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Upon activation by an agonist like acetylcholine, it initiates a specific intracellular signaling cascade.

M5 Receptor Signaling Cascade:



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M5 Receptor Gq Signaling Pathway.

Upon binding of acetylcholine, the M5 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG trigger a variety of downstream cellular responses. A negative allosteric modulator like **VU0361747** binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the receptor's response to acetylcholine, thereby dampening this signaling cascade.

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